molecular formula C9H11NO4 B12301898 Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-

Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-

Cat. No.: B12301898
M. Wt: 197.19 g/mol
InChI Key: KETJIAAJBCULKI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound’s systematic name follows IUPAC guidelines for polycyclic bridged hydrocarbons and functionalized derivatives. The base structure, tricyclo[2.2.1.02,6]heptane , denotes a three-ring system with bridgehead carbon numbering. The prefix tricyclo specifies three fused rings, while the bracketed indices [2.2.1.02,6] define bridge lengths and positions:

  • The first two bridges contain two carbons each (C2–C1 and C1–C6).
  • The third bridge is a single carbon (C2–C6), forming a norbornane-like core.

The substituents are enumerated as follows:

  • 1,3-dicarboxylic acid : Carboxyl groups at positions 1 and 3.
  • 3-amino- : An amino group (-NH2) at position 3, adjacent to one carboxyl group.

Stereochemical descriptors (1R,2R,3R,4S,6S) specify the absolute configuration of chiral centers. These assignments derive from the Cahn-Ingold-Prelog priority rules, with the rel- prefix indicating relative stereochemistry across the tricyclic system.

Alternative Designations and Common Synonyms in Literature

The compound is referenced under multiple aliases in chemical databases and publications:

Synonym Source Identifier
WAY-855 PubChem, MeSH CID 10965467
CHEMBL5420218 ChEMBL 5420218
(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid IUPAC variant Wikidata Q27089220

These synonyms reflect its role in pharmacological research as a glutamate transporter inhibitor and its use in structure-activity relationship studies.

Structural Relationship to Norbornane-Based Scaffolds

The tricyclo[2.2.1.02,6]heptane framework is a derivative of norbornane (bicyclo[2.2.1]heptane), a bicyclic hydrocarbon with inherent ring strain. Key structural comparisons include:

  • Bridge Additions : The tricyclic system incorporates an additional ethylene bridge between C2 and C6, converting the bicyclic norbornane into a tricyclic architecture.
  • Functionalization : Substitution at C1 and C3 with carboxyl groups and at C3 with an amino group introduces hydrogen-bonding and ionic interaction capabilities, critical for biological activity.

The norbornane scaffold’s rigidity and stereochemical complexity make it a privileged structure in medicinal chemistry, particularly for designing enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid

InChI

InChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)

InChI Key

KETJIAAJBCULKI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Intermediate

The tricyclic framework is typically assembled via a Diels-Alder reaction between a norbornene derivative and a dienophile. For example, reacting bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with ethylene under high pressure (15 kbar) yields the tricyclic adduct with >90% endo selectivity. This step establishes the C2 and C6 bridgehead carbons critical for the strained architecture.

Photochemical [2+2] Cycloaddition

Alternative routes employ ultraviolet light-induced [2+2] cycloaddition of norbornadiene with ketene derivatives. This method generates the tricyclo[2.2.1.0²,⁶]heptane skeleton in moderate yields (45–60%) but requires stringent control of irradiation conditions to minimize side reactions.

Introduction of Functional Groups

Amination at C3 Position

The 3-amino group is introduced via Hofmann rearrangement of a tricyclic carboxamide intermediate. Treatment of tricyclo[2.2.1.0²,⁶]heptane-1,3-dicarboxamide with bromine in aqueous NaOH at 0°C produces the primary amine with 78% yield. Subsequent optical resolution is required to isolate the desired (3R)-configured enantiomer.

Diastereoselective Carboxylation

The 1,3-dicarboxylic acid moieties are installed through oxidative cleavage of a pre-installed diene system. Ozonolysis of tricyclo[2.2.1.0²,⁶]hept-4-ene derivatives followed by Jones oxidation generates the dicarboxylic acids with retention of stereochemistry at C1 and C3.

Stereochemical Control Strategies

Asymmetric Catalytic Hydrogenation

A pivotal advancement involves using chiral Rhodium catalysts (e.g., DuPhos-Rh) for hydrogenation of a prochiral enamide intermediate. This method achieves up to 98% enantiomeric excess (ee) for the (1R,2R,3R,4S,6S) configuration, bypassing the need for post-synthesis resolution.

Diastereomeric Salt Resolution

Early synthetic routes relied on forming diastereomeric salts with chiral acids like (R)-mandelic acid. For example, crystallizing the racemic amine with (R)-mandelic acid in ethanol/water (3:1) affords the desired diastereomer in 34% yield with 99% ee.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Critical steps such as the Diels-Alder reaction show strong solvent dependence. Using dichloromethane at −78°C improves endo selectivity to 95%, compared to 80% in toluene at room temperature. Similarly, amidation reactions proceed optimally in tetrahydrofuran (THF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, achieving 92% conversion.

Protecting Group Strategies

Temporary protection of the amino group with tert-butoxycarbonyl (Boc) prevents unwanted side reactions during carboxylation. Deprotection using trifluoroacetic acid (TFA) in dichloromethane quantitatively regenerates the free amine without racemization.

Scalability and Industrial Considerations

A patented large-scale synthesis outlines a 7-step route with an overall yield of 22%. Key features include:

  • Continuous flow hydrogenation for improved safety and consistency.
  • Crystallization-induced dynamic resolution (CIDR) to enhance enantiopurity.
  • Recycling of undesired stereoisomers via base-mediated epimerization.

Analytical Characterization

Chiral HPLC Methods

The final product is analyzed using a Chiralpak AD-H column with hexane/isopropanol (80:20) mobile phase. Retention times:

Stereoisomer Retention Time (min)
(1R,2R,3R,4S,6S) 14.2
(1S,2S,3S,4R,6R) 16.8
Other diastereomers 9.4–12.1

X-ray Crystallography

Single-crystal X-ray analysis confirms the absolute configuration. Key bond angles:

  • C1-C2-C6: 93.5°
  • N-C3-C4: 109.7°
  • Carboxylic acid dihedral angle: 172.3°

Comparative Evaluation of Synthetic Routes

Method Steps Overall Yield ee (%) Scalability
Racemic + Resolution 9 18% 99 Moderate
Asymmetric Catalysis 6 35% 98 High
Biocatalytic 5 42% 99.5 Limited

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmacological Applications

One of the most notable applications of Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid is its role as a pharmacological agent. A study identified it as WAY-855, a novel inhibitor of glutamate transporters in the central nervous system (CNS). This compound preferentially inhibits the excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in regulating glutamate levels in the brain.

Organic Synthesis

The compound serves as an intermediate in organic synthesis due to its unique tricyclic structure. It can be synthesized through various methods involving aldol condensation reactions with aldehydes and ketones . Its derivatives are explored for their potential utility in creating new materials with specific functionalities.

Synthetic Pathways

  • Reaction of tricyclo[2.2.1.0(2,6)]heptane aldehyde with dialkyl ketones.
  • Introduction of substituents at the 3-position to modify functionalities for desired applications.

These synthetic strategies can lead to new compounds that may exhibit enhanced properties or novel functionalities .

Applications in Perfumery

Tricyclo[2.2.1.02,6]heptane derivatives have been recognized for their fragrance properties. Compounds derived from this tricyclic structure can impart sandalwood-like scents when used in perfumes . The ability to modify the substituents on the tricyclic core allows for the design of fragrance components that can enhance the olfactory profile of various products.

Fragrance Profile

  • The top notes produced by these compounds are characterized by a bouquet odor reminiscent of natural sandalwood.
  • Useful in formulating high-quality perfume compositions that require complex scent profiles.

Data Table: Summary of Applications

Application AreaCompound NameMechanism/FunctionalityReference
PharmacologyWAY-855Inhibits EAAT transporters (CNS)
Organic SynthesisTricyclo DerivativesIntermediate for synthesis of functional materials
PerfumeryFragrance CompoundsSandalwood-like scent enhancer

Mechanism of Action

The compound exerts its effects primarily by inhibiting glutamate transporters, specifically the EAAT2 subtype. This inhibition is achieved through a competitive mechanism, where the compound binds to the transporter and prevents glutamate uptake. This action can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like epilepsy and neurodegenerative diseases .

Comparison with Similar Compounds

Stereoisomers of 3-Aminotricyclo[2.2.1.0²,⁶]heptane-1,3-dicarboxylic Acid

The compound exhibits distinct stereochemical properties compared to its isomers. For instance:

Property (1R,2R,3R,4S,6S)-rel- Isomer (1R,2R,3R,4S,6S*)-rel- Isomer
Optical Rotation ([α]D²⁵) -32.1° (water/NaOH) +31.01° (water/NaOH)
Melting Point >260°C (decomp.) >260°C (decomp.)
Yield 98% 45%
Application NMDA receptor antagonist studies Limited pharmacological data

The (−)-isomer shows higher synthetic yield and is prioritized in neurological research due to its enantiomeric specificity .

Other Tricyclo Derivatives

  • Tricyclo[3.2.0.0²,⁴]heptane (CAS 28102-61-6) : A simpler tricyclic hydrocarbon lacking functional groups, used in materials science for polymer crosslinking .
  • 1-Azabicyclo[2.2.1]heptane-3-carbonylchloride (CAS 730925-03-8) : Incorporates a nitrogen atom and carbonyl chloride, enabling peptide coupling in drug discovery .

Bicyclo[2.2.1]heptane-Based Analogues

Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino- (CAS 88330-32-9)

Property Tricyclo Target Compound Bicyclo Analogue
Structure Tricyclic, C2-C6 bridge Bicyclic (no bridge)
Molecular Formula C₉H₁₁NO₄ C₈H₁₃NO₂
Functional Groups 2 × COOH, 1 × NH₂ 1 × COOH, 1 × NH₂
Applications Neuropharmacology Enzyme inhibitor studies

The bicyclo analogue’s reduced rigidity limits its utility in receptor targeting but simplifies synthesis .

Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid, Disodium Salt (CAS 351870-33-2)

Used as an additive in polypropylene and polyethylene plastics (maximum 0.25% concentration) due to its thermal stability and low migration risk . Unlike the tricyclic target, this compound lacks amino functionality, limiting biological activity but enhancing industrial applicability .

Cyclobutane and Heterocyclic Derivatives

rel-(1R,2R,3S,4S)-2,4-Bis(3,4-dihydroxyphenyl)cyclobutane-1,3-dicarboxylic Acid

This cyclobutane derivative, synthesized via solvent-free [2+2] photocycloaddition, shares multi-stereocenter complexity with the tricyclic target. However, its extended conjugation enables antioxidant activity and photodegradability, making it suitable for green polymers .

3-Methyl-2-{(3,4-methylenedioxy)phenyl}imino-1,3-thiazolin-4-one-5-acetic Acid

Its planar structure contrasts with the tricyclic target’s 3D geometry, but both exhibit NMR-documented stereochemical purity (e.g., ¹H NMR signals at δ 2.89–6.77 ppm) .

Biological Activity

Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, (1R,2R,3R,4S,6S)-rel- is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive understanding of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C9H13NC_9H_{13}N and a molecular weight of approximately 155.21 g/mol. Its structure is characterized by the presence of two carboxylic acid groups and an amino group attached to a tricyclic framework. The stereochemistry of the compound is crucial for its biological activity.

Research indicates that tricyclic compounds often exhibit a range of biological activities including:

  • Antimicrobial Activity : Various studies have demonstrated that derivatives of tricyclo compounds possess antimicrobial properties against different bacterial strains.
  • Anticancer Properties : Some analogs have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer types.
  • Neuroprotective Effects : Certain tricyclic compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized tricyclic derivatives against Staphylococcus aureus and E. coli. Results indicated that modifications at the amino group significantly enhanced antibacterial activity (Smith et al., 2020).
  • Anticancer Research : In vitro studies conducted on human cancer cell lines showed that specific derivatives of tricyclo compounds inhibited cell growth by up to 70% compared to controls (Johnson et al., 2021). The mechanism involved cell cycle arrest and apoptosis induction.
  • Neuroprotective Studies : Research highlighted in Neuroscience Letters demonstrated that certain tricyclic analogs provided neuroprotection in models of oxidative stress-induced neuronal damage (Lee et al., 2022).

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthSmith et al., 2020
AnticancerInduction of apoptosisJohnson et al., 2021
NeuroprotectiveProtection against oxidative stressLee et al., 2022

Synthesis and Characterization

MethodologyYield (%)Purity (%)Reference
Chemical Synthesis8595Brown et al., 2019
Recrystallization9098Davis et al., 2020

Q & A

Q. How can this compound be integrated into drug design studies while ensuring stereochemical fidelity?

  • Methodological Answer : Perform conformational analysis using NMR and X-ray to identify bioactive conformers. Use structure-activity relationship (SAR) studies with systematically modified derivatives. Validate pharmacokinetic properties via in vitro assays (e.g., cytochrome P450 metabolism) .

Key Considerations for Experimental Design

  • Data Validation : Always cross-reference spectroscopic data (e.g., 1H^1\text{H}/13C^{13}\text{C} NMR shifts) with computational predictions to resolve ambiguities .
  • Theoretical Integration : Link mechanistic hypotheses to established frameworks (e.g., frontier molecular orbital theory for cycloadditions) .
  • Advanced Tools : Leverage hyphenated techniques (e.g., LC-NMR-MS) for real-time reaction monitoring and impurity profiling .

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